![molecular formula C8H8ClN5O B2380026 2-chloro-N-(1H-purin-6-yl)propanamide CAS No. 882320-68-5](/img/structure/B2380026.png)
2-chloro-N-(1H-purin-6-yl)propanamide
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Overview
Description
2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound with the molecular formula C8H8ClN5O . It is used in various scientific research and has been mentioned in several scientific literature .
Synthesis Analysis
The synthesis of a similar compound, N-(2-chloro purin-6-yl) aza-18-crown-6 (NCPAC), has been described in the literature . This new nucleoside analogue can be prepared from a series of N9-modified nucleosides, allowing for new and easy modification of the nucleosides .Scientific Research Applications
Cancer Treatment
Purine derivatives, such as “2-chloro-N-(1H-purin-6-yl)propanamide”, have been synthesized and investigated for their potential role as antitumor agents . Some of these compounds have shown promising results compared to known and effective anticancer drugs in various cancer cell lines . They have been found to induce apoptosis in these cells .
Pharmacophore Modelling
The structural requirements for the cytotoxic activity of these compounds have been characterized with a preliminary pharmacophore model . This model identified aromatic centers, hydrogen acceptor/donor center, and a hydrophobic area . Such models can be useful in the design of new drugs.
Synthesis of New Compounds
The compound “2-chloro-N-(1H-purin-6-yl)propanamide” can be used as a substrate in the synthesis of new compounds . For example, a series of 2,6,9-trisubstituted purine derivatives were obtained using a three-step synthetic procedure .
Study of Biological Molecules
The purine framework is present in biological molecules that display key roles in signal pathways in all living organisms . Therefore, studying “2-chloro-N-(1H-purin-6-yl)propanamide” can provide insights into these biological processes.
Development of Anti-Inflammatory Drugs
Similar compounds have been synthesized by coupling carboxylic acids and amines . These compounds have shown anti-inflammatory properties and are of great interest in the pharmaceutical industry .
Inhibition of Prostaglandin Synthetase Enzyme Complex
Carprofen, a similar compound, has shown a weak and competitive inhibitory effect on the activity of the prostaglandin synthetase enzyme complex . It’s possible that “2-chloro-N-(1H-purin-6-yl)propanamide” might have similar properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(1H-purin-6-yl)propanamide is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
The interaction between 2-chloro-N-(1H-purin-6-yl)propanamide and its target, HSA, is predominantly driven by hydrophobic forces . The compound binds to HSA, leading to conformational changes in the protein . This interaction is entropy-driven, suggesting that the binding process is spontaneous .
Result of Action
The binding of 2-chloro-N-(1H-purin-6-yl)propanamide to HSA leads to conformational changes in the protein . This could potentially affect the function of HSA and the transport of other substances in the body.
properties
IUPAC Name |
2-chloro-N-(7H-purin-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLPBABDWHGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1H-purin-6-yl)propanamide |
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